molecular formula C8H5F3O3 B2487718 2-Hydroxy-6-(trifluoromethyl)benzoic acid CAS No. 144433-66-9

2-Hydroxy-6-(trifluoromethyl)benzoic acid

Cat. No. B2487718
M. Wt: 206.12
InChI Key: WFRWCWJAKXBJCK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives and structurally similar compounds to 2-Hydroxy-6-(trifluoromethyl)benzoic acid involves multiple steps, including bromination, diazo reactions, and hydrolysis. A notable example includes the synthesis of 2,4,6-Tribromo-3-hydroxybenzoic acid through a three-step reaction, indicating a method that could be adapted for synthesizing 2-Hydroxy-6-(trifluoromethyl)benzoic acid under specific conditions (Yu-chuan, 2012).

Molecular Structure Analysis

The molecular structure of 2-Hydroxy-6-(trifluoromethyl)benzoic acid can be closely related to the structures of benzoic acid and 2-hydroxybenzoic acid, which have been determined in the gas phase by electron diffraction and quantum chemical calculations. These studies reveal the importance of the carboxyl group's orientation and the effects of internal hydrogen bonding, which are crucial for understanding the structural configuration of similar compounds (Aarset, Page, & Rice, 2006).

Chemical Reactions and Properties

2-Hydroxy-6-(trifluoromethyl)benzoic acid's reactivity can be inferred from studies on similar compounds, indicating potential for forming dimers through hydrogen bonding or complexes with bases, as seen in derivatives of benzoic acid having long perfluoroalkyl substituents (NishikawaEtsushi, YamamotoJun, & YokoyamaHiroshi, 2001). Additionally, its chemical properties might involve interactions leading to the formation of coordination polymers under specific conditions (Patra & Goldberg, 2013).

Physical Properties Analysis

The physical properties of 2-Hydroxy-6-(trifluoromethyl)benzoic acid, such as melting and boiling points, solubility in various solvents, and crystalline structure, are crucial for its application in different fields. These properties can be closely related to the analyzed physical properties of similar compounds, which exhibit unique behaviors under different temperature conditions and potential for forming ordered superstructures (Zhou, Narayanan, & Li, 2007).

Chemical Properties Analysis

The chemical properties of 2-Hydroxy-6-(trifluoromethyl)benzoic acid, including its acidity, reactivity towards various chemical reagents, and its role in forming complexes, can be inferred from its structural analogs. Its potential to engage in hydrogen bonding and form coordination polymers highlights its versatile chemical behavior (Sivakumar, Reddy, Cowley, & Butorac, 2011).

Scientific Research Applications

Fluorescence Probes for Detecting Reactive Oxygen Species

2-Hydroxy-6-(trifluoromethyl)benzoic acid derivatives, specifically HPF and APF, have been developed as novel fluorescence probes. These compounds are effective in selectively detecting highly reactive oxygen species (hROS) such as hydroxyl radicals and reactive intermediates of peroxidase. Their ability to differentiate between various ROS makes them valuable tools for biological and chemical applications (Setsukinai et al., 2003).

Antithrombogenic Applications

The synthesis of a polyacrylic derivative of Triflusal, which metabolizes into 2-hydroxy-6-(trifluoromethyl)benzoic acid (HTB), has been studied for its application as resorbable coatings on vascular grafts. This high-molecular-weight polyacrylic system exhibits antithrombogenic properties, suggesting potential use in medical devices and implants (Rodri´guez et al., 1999).

Role in Metabolism of Biphenyl

Research on the metabolism of biphenyl by Pseudomonas putida has identified the role of 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid, a compound related to 2-hydroxy-6-(trifluoromethyl)benzoic acid. This study contributes to understanding the microbial degradation pathways of aromatic compounds, which is crucial in environmental bioremediation (Catelani et al., 1973).

Ginkgo Biloba Extracts

Compounds structurally similar to 2-hydroxy-6-(trifluoromethyl)benzoic acid, isolated from Ginkgo biloba leaves, have shown moderate inhibitory activity on lipid droplets accumulation in pre-adipocyte cell lines. This suggests potential applications in the study of lipid metabolism and obesity-related research (Deguchi et al., 2014).

Safety And Hazards

This compound may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-hydroxy-6-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3O3/c9-8(10,11)4-2-1-3-5(12)6(4)7(13)14/h1-3,12H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFRWCWJAKXBJCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-6-(trifluoromethyl)benzoic acid

Citations

For This Compound
1
Citations
E Marzi, F Mongin, A Spitaleri… - European Journal of …, 2001 - Wiley Online Library
O‐Methoxymethyl (MOM) protected fluorophenols can be cleanly metalated and subsequently be submitted to site‐selective electrophilic substitution. The 2‐ and 4‐isomers exhibit …

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